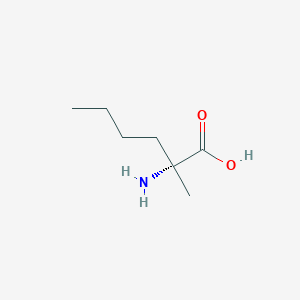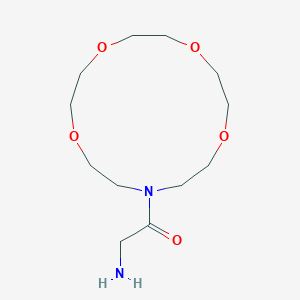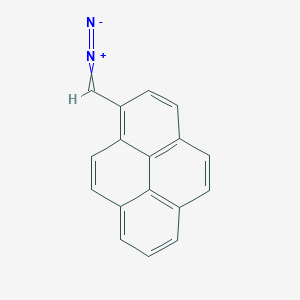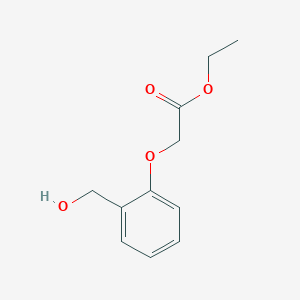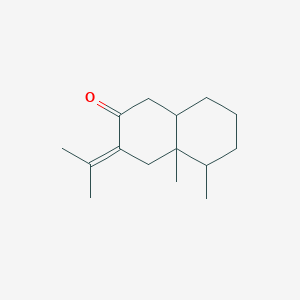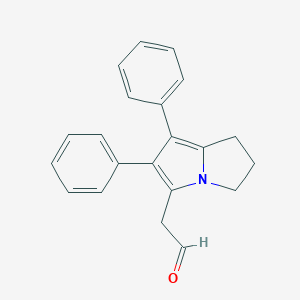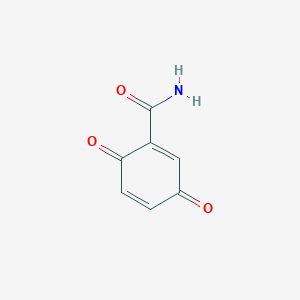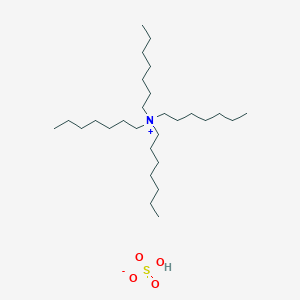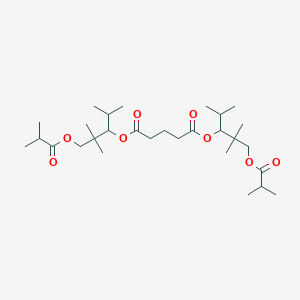
Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate is a chemical compound that belongs to the class of esters. It is commonly used in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate is not well understood. However, it is believed to act as a substrate for various enzymes, which catalyze the conversion of the compound into other metabolites. It is also believed to have an effect on the lipid metabolism in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have an effect on lipid metabolism and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate in lab experiments include its unique properties, its availability, and its relatively low cost. However, the limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate. These include further studies on its mechanism of action, its potential use in drug discovery, and its potential use in the treatment of various diseases. Additionally, research could be conducted on its potential toxicity and the development of safer and more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate involves the reaction of glutaric anhydride with isobutyl vinyl ether and 2-methyl-1-oxopropyl acetate in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate is commonly used in scientific research applications such as drug discovery, biochemistry, and molecular biology. It is used as a reagent in the synthesis of various compounds and as a substrate in enzymatic reactions. It is also used as a standard in chromatography and mass spectrometry.
Propriétés
| 100208-32-0 | |
Formule moléculaire |
C29H52O8 |
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
bis[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] pentanedioate |
InChI |
InChI=1S/C29H52O8/c1-18(2)24(28(9,10)16-34-26(32)20(5)6)36-22(30)14-13-15-23(31)37-25(19(3)4)29(11,12)17-35-27(33)21(7)8/h18-21,24-25H,13-17H2,1-12H3 |
Clé InChI |
RNKJNASTTQKQFT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
SMILES canonique |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
| 100208-32-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



